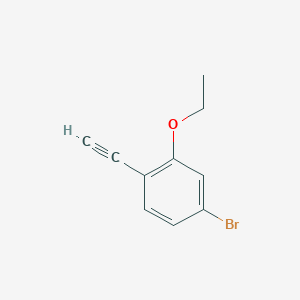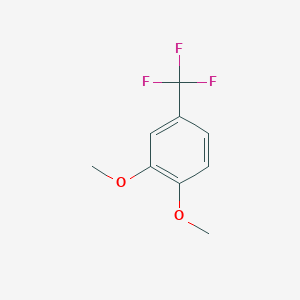
(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol is an organic compound that features a nitrophenyl group substituted with a methoxyethylamino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol typically involves a multi-step process:
Nitration: The starting material, a phenyl compound, undergoes nitration to introduce the nitro group at the 3-position.
Amination: The nitrophenyl compound is then subjected to amination with 2-methoxyethylamine to form the methoxyethylamino group at the 4-position.
Reduction: The nitro group can be reduced to an amino group if necessary, using reducing agents such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: (4-((2-Methoxyethyl)amino)-3-nitrophenyl)carboxylic acid.
Reduction: (4-((2-Methoxyethyl)amino)-3-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of nitrophenyl and methoxyethylamino groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structural features could be optimized to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its functional groups may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of (4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the methoxyethylamino group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-3-nitrophenyl)methanol
- (4-((2-Hydroxyethyl)amino)-3-nitrophenyl)methanol
- (4-((2-Methoxyethyl)amino)-3-aminophenyl)methanol
Uniqueness
(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol is unique due to the presence of both the methoxyethylamino and nitrophenyl groups. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
[4-(2-methoxyethylamino)-3-nitrophenyl]methanol |
InChI |
InChI=1S/C10H14N2O4/c1-16-5-4-11-9-3-2-8(7-13)6-10(9)12(14)15/h2-3,6,11,13H,4-5,7H2,1H3 |
InChI Key |
LXBYMQMOAAVZOK-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


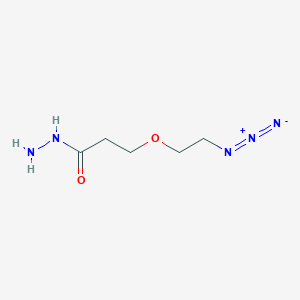
![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)
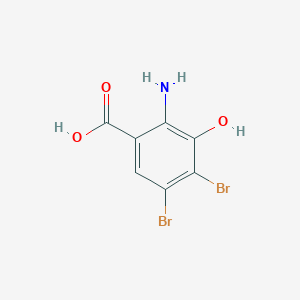
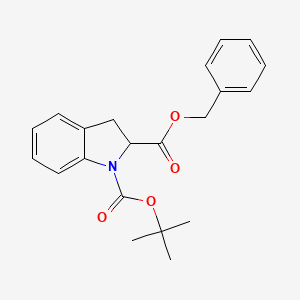

![6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)
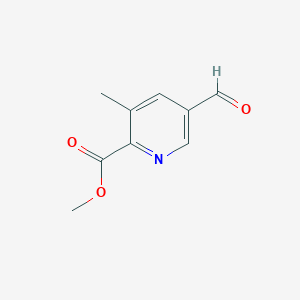


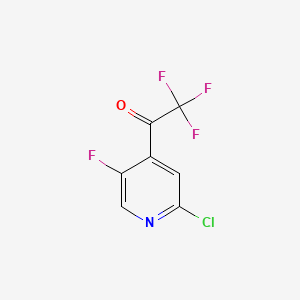
![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)
